Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is a complex organic compound classified within the indole family, which is notable for its presence in various natural products and pharmaceuticals. The compound features a unique structure that includes a fluorobenzyl group, a formyl group, and a carboxylate moiety attached to an indole core. Its molecular formula is and it has a molecular weight of 325.3 g/mol. This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate typically involves multiple synthetic steps:
This multi-step synthesis allows for the precise construction of the compound's complex structure while maintaining high yields.
The molecular structure of methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate features several key components:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 325.3 g/mol |
| InChI Key | WUOSSVQPZVYYSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O |
This data highlights the compound's complexity and potential for diverse chemical behavior.
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate can undergo various chemical transformations:
These reactions underline the compound's versatility for further chemical modifications.
The mechanism of action for methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate primarily involves its interaction with various biological targets, including enzymes and receptors.
Key aspects include:
The physical properties of methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate include:
Chemical properties include:
These properties are essential for understanding its behavior in various chemical environments.
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate has several notable applications in scientific research:
This compound exemplifies how complex organic molecules can play critical roles in advancing both basic research and applied sciences.
The indole core of Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate is typically constructed via the Fischer Indole Synthesis, a classic method for indole ring formation. This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by thermal or acidic cyclization. For 6-methyl-substituted indoles, 4-methylphenylhydrazine hydrochloride serves as the starting material, reacting with a suitable carbonyl compound under Bronsted or Lewis acid catalysis. The reaction proceeds through a sequence of hydrazone formation, [3,3]-sigmatropic rearrangement, and aromatization to yield the indole scaffold. Isotopic labeling studies confirm that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the indole ring, ensuring regiochemical fidelity [2] [9].
Catalyst Selection and Reaction Optimization:
Table 1: Fischer Indole Synthesis Optimization Parameters
| Catalyst | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantage |
|---|---|---|---|---|
| Polyphosphoric Acid | 160 | 3–4 | 70–75 | High conversion |
| p-TsOH (MW) | 120 | 0.25 | 85–90 | Rapid cyclization |
| ZnCl₂ | 80 | 1.5 | 78–82 | Mild conditions |
Functionalization of the indole core occurs at two critical sites: the N1 position (4-fluorobenzyl group) and the C3 position (formyl group).
N1-Alkylation:
C3-Formylation:
The Vilsmeier-Haack reaction is the most efficient method for direct C3-formylation of the indole scaffold. This electrophilic formylation employs the chloroiminium ion (Vilsmeier reagent), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The mechanism involves:
Reaction Conditions and Selectivity:
Table 2: Vilsmeier-Haack Formylation Optimization
| Parameter | Standard Protocol | Modified Protocol | Impact on Yield |
|---|---|---|---|
| POCl₃:DMF Ratio | 1:1 | 1.2:1 | ↑ Yield by 12% |
| Temperature | 25°C | 0°C → 60°C | ↑ Regioselectivity |
| Substrate Concentration | 0.1 M | 0.05 M | ↓ Dimerization |
The C2-carboxylate group is installed as a methyl ester to balance reactivity and stability. Key methylation strategies include:
Direct Esterification:
Transesterification:
Stability Studies:
Table 3: Methylation Methods for Indole-2-Carboxylic Acids
| Method | Conditions | Yield (%) | Key Limitation |
|---|---|---|---|
| CH₂N₂/Et₂O | 0°C, 5 min | 95–98 | Explosivity hazard |
| CH₃I/K₂CO₃/DMF | 60°C, 12 h | 85–90 | N-Alkylation side products |
| (CH₃)₂SO₄/K₂CO₃/acetone | Reflux, 8 h | 80–85 | Carcinogenic reagent |
| DCC/MeOH (Steglich) | 25°C, 24 h | 75–80 | Costly reagents |
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8